REACTION_SMILES
|
[CH3:19][C:20](=[O:21])[O:22][C:23](=[O:24])[CH3:25].[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[Cl:26][CH2:27][Cl:28].[Cl:8][c:9]1[o:10][c:11]2[c:12]([n:13]1)[cH:14][cH:15][c:16]([OH:18])[cH:17]2>>[Cl:8][c:9]1[o:10][c:11]2[c:12]([n:13]1)[cH:14][cH:15][c:16]([O:18][C:20]([CH3:19])=[O:21])[cH:17]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc2nc(Cl)oc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Oc1ccc2nc(Cl)oc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |